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Compound Focus: Piperidin-2-imine

CAS No.: 22780-54-7

Cat. No.: S3338389

Core Structure & Available Data

Piperidin-2-imine is an organic compound with the molecular formula C5SH10N2 [1]. Its core structure is a

six-membered piperidine ring where the carbon at the 2-position is part of an imine functional group (=NH).

The table below summarizes the key identifiers and a computational data point available for this compound:

Property Type Value / Identifier Source | Context

CAS Registry Number 85237 [1] PubChem

IUPAC Name (2R)-piperidin-2-amine [2] Automated Topology Builder
(ATB)

Canonical SMILES N[C@H]1CCCCNL1 [2] Automated Topology Builder
(ATB)

Calculated Solvation Free Access is currently restricted Automated Topology Builder

Energy [2] (ATB)

It's important to note that the IUPAC name and SMILES notation listed in the database refer to piperidin-2-
amine, a related compound with an amine (-NH2) group instead of an imine (=NH). This suggests that high-

quality, publicly available experimental data specifically for piperidin-2-imine is scarce.
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Synthesis of Related Piperidine Derivatives

While direct data on piperidin-2-imine is limited, piperidine rings are crucial building blocks in
pharmaceuticals [3]. The following workflow illustrates a common strategy for synthesizing complex
piperidine derivatives, which often involves building the ring or adding substituents with specific spatial

orientations (stereochemistry).
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A flexible synthetic route to chiral piperidines and tetrahydropyridines.

Detailed Experimental Protocol
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The following methodology is adapted from a published synthesis of 2-substituted 1,2,5,6-
tetrahydropyridines and piperidines [4].

¢ 1. Diastereoselective Addition to Form Propargylamine

o Reaction Setup: Add the N-tert-butanesulfinyl (N-t-BS) imine (e.g., 1a) and the chloroalkyne
nucleophile (e.g., 4-chloro-1-butyne) to an anhydrous solvent, typically hexanes.

o Reaction Execution: Cool the mixture to low temperature (e.g., -78°C). Add a strong base,
such as Lithium bis(trimethylsilyllamide (LHMDS), dropwise to generate the acetylide anion.
Then, allow the reaction to warm to room temperature and stir until completion.

o Work-up: Quench the reaction and extract the product. The desired chloro-containing
propargylamine (e.g., 16a) is obtained in high yield (>98%) and excellent diastereoselectivity
(>20:1 dr) [4].

¢ 2. Selective Reduction of the Alkyne

o This step converts the alkyne to an alkene. Use a selective hydrogenation catalyst, such as
Lindlar's catalyst, to obtain the allylic amine intermediate without over-reduction.

¢ 3. Cyclization to Form the Heterocycle

o Reaction Setup: Dissolve the allylic amine intermediate in a polar aprotic solvent like
acetonitrile.

o Cyclization: Add a base, such as potassium carbonate, and a catalytic amount of sodium
iodide. Heat the mixture to reflux to facilitate the intramolecular cyclization.

o Outcome: This step forms the six-membered ring, yielding the final 2-substituted 1,2,5,6-
tetrahydropyridine [4]. Full reduction of the double bond can subsequently yield the saturated

piperidine.

Key Insights for Researchers

The piperidine scaffold is a privileged structure in drug discovery. Its derivatives are present in more than
twenty classes of pharmaceuticals [3]. The synthesis of chiral 2-substituted piperidines is a major area of
investigation due to their prevalence in natural products and medicinal compounds [4]. Modern approaches

focus on efficiency and stereocontrol, using methods like hydrogenation of pyridines and intramolecular

cyclizations [5] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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